

N-Vinylphthalimide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *N-Vinylphthalimide*

Cat. No.: *B056608*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **N-Vinylphthalimide**, a valuable monomer in polymer chemistry and a versatile reagent in organic synthesis. This document covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and its reactivity, with a focus on data relevant to research and development.

Chemical Structure and IUPAC Name

N-Vinylphthalimide is a chemical compound featuring a vinyl group attached to the nitrogen atom of a phthalimide moiety.

IUPAC Name: 2-ethenyl-1H-isoindole-1,3(2H)-dione

Synonyms: 2-Vinylisoindoline-1,3-dione

The structural representation of **N-Vinylphthalimide** is provided in the diagram below.

Caption: Chemical structure of **N-Vinylphthalimide**.

Physicochemical Properties

A summary of the key quantitative data for **N-Vinylphthalimide** is presented in the table below, facilitating easy comparison of its properties.

Property	Value
Molecular Formula	C ₁₀ H ₇ NO ₂
Molecular Weight	173.17 g/mol
Melting Point	82-87 °C
Purity	>98.0% (GC)
Appearance	White to light yellow to light orange powder/crystal
CAS Number	3485-84-5

Experimental Protocol: Synthesis of N-Vinylphthalimide

This section provides a detailed methodology for the synthesis of **N-Vinylphthalimide** via the vinylation of phthalimide with vinyl acetate.

Materials:

- Phthalimide
- Vinyl acetate
- Dimethylformamide (DMF), anhydrous
- Palladium(II) acetate
- Triphenylphosphine
- Sodium carbonate
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalimide (1 equivalent), sodium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
- Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask to dissolve the solids.
- Add vinyl acetate (1.2 equivalents) to the reaction mixture.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **N-Vinylphthalimide** as a crystalline solid.

Expected Yield: 70-85%[\[1\]](#)

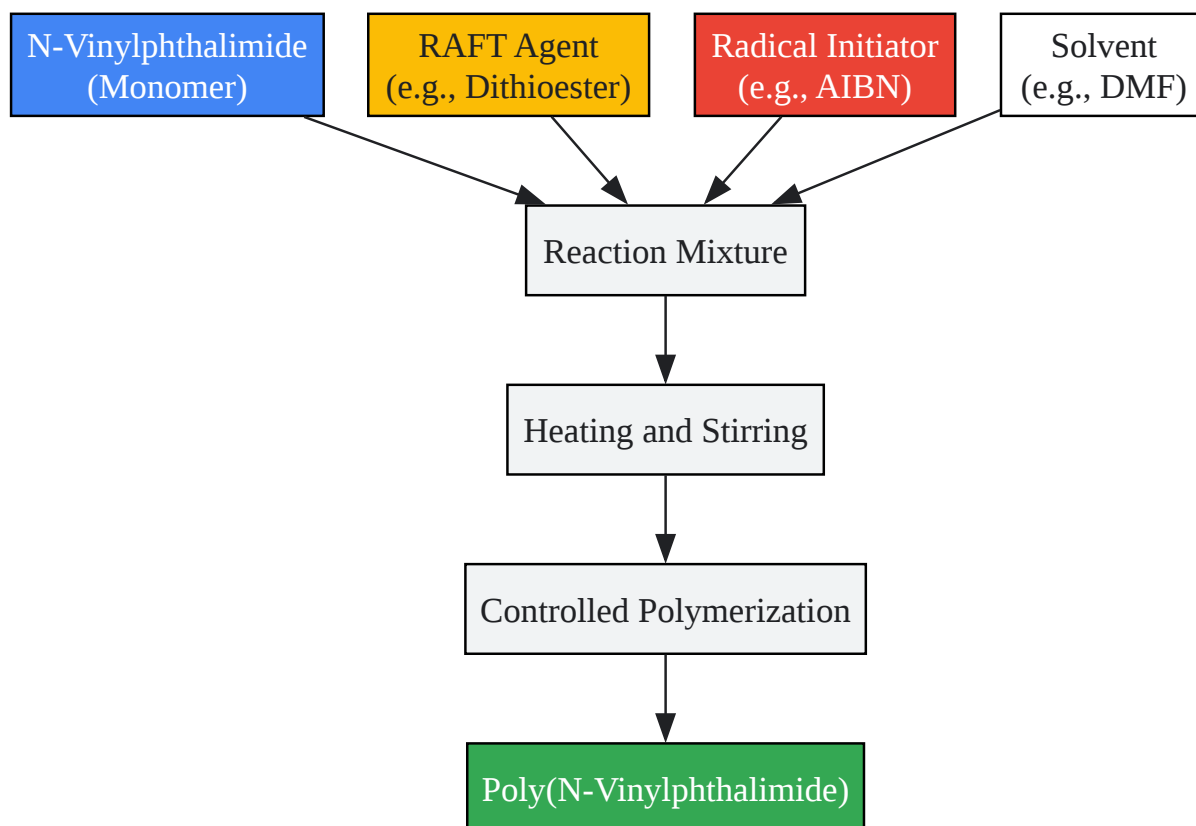
Reactivity and Applications

N-Vinylphthalimide is a valuable monomer in polymer science, readily undergoing polymerization through various mechanisms.

Radical Polymerization

The vinyl group of **N-Vinylphthalimide** makes it susceptible to radical polymerization. A notable application is its use in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

The general workflow for a RAFT polymerization of **N-Vinylphthalimide** is depicted below.



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Caption: RAFT Polymerization of **N-Vinylphthalimide**.

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References

- 1. N-Vinylphthalimide | High-Purity Reagent for Research [benchchem.com]
- To cite this document: BenchChem. [N-Vinylphthalimide: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056608#n-vinylphthalimide-chemical-structure-and-iupac-name]

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